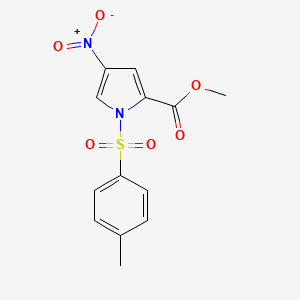

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate

描述

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₂N₂O₅S. It is a derivative of pyrrole, featuring a nitro group and a p-toluenesulfonyl group attached to the pyrrole ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The synthesis of this compound typically involves the nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate using nitric acid and sulfuric acid as nitrating agents.

Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

Continuous Flow Synthesis: Advanced methods may involve continuous flow synthesis for large-scale production, which offers better control over reaction conditions and improved safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

Substitution: The compound can participate in substitution reactions, where the nitro or p-toluenesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and hydrazines.

Substitution Products: Derivatives with different functional groups.

科学研究应用

Synthesis and Reaction Conditions

The synthesis of Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate typically involves:

- Nitration Reaction : The compound is synthesized through the nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate using nitric acid and sulfuric acid as nitrating agents.

- Purification : The crude product is purified via recrystallization from solvents like ethanol or methanol.

Scientific Research Applications

This compound has a wide range of applications across different scientific fields:

Organic Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the creation of diverse chemical entities.

Biochemistry

- Enzyme Mechanisms Studies : Researchers utilize this compound to explore enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.

Industrial Applications

- Dyes and Pigments Production : The compound is employed in producing dyes and pigments due to its stable chemical structure and reactivity.

Case Study 1: Enzyme Inhibition Studies

In a study investigating the inhibition of specific enzymes involved in metabolic pathways, this compound was shown to effectively inhibit enzyme activity at varying concentrations. This highlights its potential as a tool for understanding enzyme kinetics.

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully used this compound as a precursor for synthesizing novel pyrrole derivatives with enhanced biological activity. These derivatives exhibited promising results in preliminary pharmacological tests.

作用机制

The mechanism by which Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group and the p-toluenesulfonyl group can interact with specific enzymes and receptors.

Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

相似化合物的比较

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate: The compound .

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole: A structurally similar compound with different functional groups.

This compound: Another pyrrole derivative with a nitro group.

Uniqueness:

This compound: is unique due to its specific combination of nitro and p-toluenesulfonyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Overview

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a nitro group and a p-toluenesulfonyl moiety. Its molecular formula is C₁₄H₁₂N₂O₅S, and it has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and effects on various biochemical pathways .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₆S |

| Molecular Weight | 324.309 g/mol |

| CAS Number | 930111-86-7 |

| IUPAC Name | Methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may participate in redox reactions. This compound has shown potential in various pharmacological contexts:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways.

- Antioxidant Activity : It may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Experimental Evidence

- Inhibition of DYRK1A : Recent studies have highlighted the compound's potential as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. This kinase is implicated in various neurodegenerative diseases, including Alzheimer’s disease. The compound demonstrated significant inhibitory activity in enzymatic assays, with nanomolar IC50 values .

- Cellular Assays : In vitro experiments indicated that this compound could reduce pro-inflammatory cytokine production in microglial cells exposed to lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .

- Oxidative Stress Studies : The compound was evaluated for its antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay, where it exhibited significant protective effects against oxidative damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

| Compound | Biological Activity |

|---|---|

| This compound | Inhibits DYRK1A, anti-inflammatory, antioxidant |

| 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole | Moderate enzyme inhibition |

| Other pyrrole derivatives | Variable activity depending on substituents |

化学反应分析

Nucleophilic Substitution Reactions

The tosyl group (–SO₂C₆H₄CH₃) and nitro group (–NO₂) serve as key sites for substitution.

Fluorination at the Tosyl Group

Under microwave irradiation with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), the tosyl group undergoes fluorination to yield fluorosulfonyl derivatives . This reaction proceeds via nucleophilic attack by fluoride ions (from tetrafluoroborate counterions) on the sulfur atom, forming 4-fluoro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate as a major product .

Conditions :

-

Reagent: Selectfluor™ (2 equiv)

-

Solvent: Acetonitrile

-

Temperature: 120°C (microwave)

-

Time: 1–2 hours

Cyclization and Cycloaddition Reactions

The pyrrole core participates in annulation reactions to form fused heterocycles.

TosMIC-Mediated Cyclization

Reaction with TosMIC (p-toluenesulfonylmethyl isocyanide) and sodium hydride in diethyl ether/THF generates 3,4-fused cycloalkanopyrroles . This proceeds via deprotonation of TosMIC, forming a nitrile anion that attacks the pyrrole’s α-position, followed by cyclization .

Example :

-

Substrate: Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate

-

Reagents: TosMIC (1.2 equiv), NaH (1.5 equiv)

-

Solvent: Diethyl ether/THF (3:1)

-

Product: Tetracyclic pyrrole derivatives (e.g., fused indolizines)

Base-Mediated Condensation and Cyclization

LiOH·H₂O in ethanol facilitates aldol condensation followed by cyclization with TosMIC, forming aryl-pyrrole ketones .

Mechanism :

-

Aldol Condensation : LiOH deprotonates the α-hydrogen of the ester, forming an enolate that reacts with aldehydes (e.g., benzaldehyde).

-

Cyclization : TosMIC adds to the conjugated system, followed by intramolecular cyclization to yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone .

Conditions :

-

Reagents: LiOH·H₂O (2 equiv), TosMIC (1 equiv)

-

Solvent: Ethanol

-

Temperature: Room temperature

FeCl₃-Catalyzed Cyclization

FeCl₃ promotes cyclization with β-nitrostyrenes or ethyl cinnamate, forming 3,4-disubstituted pyrroles .

Example :

-

Substrate: this compound + β-nitrostyrene

-

Catalyst: FeCl₃ (10 mol%)

-

Solvent: Toluene

Comparative Reaction Table

Mechanistic Insights

-

Fluorination : The tosyl group’s sulfur atom is susceptible to nucleophilic attack by fluoride ions, leading to S–O bond cleavage and fluorine substitution .

-

Cyclization with TosMIC : Deprotonation of TosMIC generates a reactive nitrile anion, which initiates α-attack on the pyrrole ring, followed by [3+2] cycloaddition .

-

FeCl₃ Catalysis : Lewis acid activation of β-nitrostyrenes facilitates conjugate addition to the pyrrole, enabling annulation .

Industrial and Synthetic Relevance

-

Batch vs. Flow Synthesis : While batch production ensures purity, continuous flow methods improve scalability for derivatives like fluorinated pyrroles .

-

Functional Group Tolerance : The nitro group remains intact under most conditions, enabling sequential modifications (e.g., reduction to –NH₂ post-cyclization) .

属性

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6S/c1-9-3-5-11(6-4-9)22(19,20)14-8-10(15(17)18)7-12(14)13(16)21-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFBDJWRDWDJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660697 | |

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-86-7 | |

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。